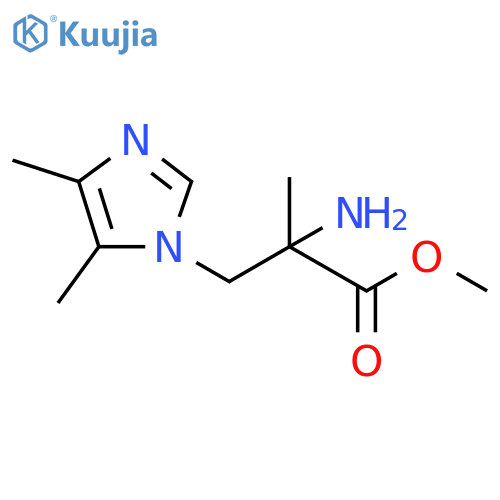

Cas no 1250786-71-0 (methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate)

1250786-71-0 structure

商品名:methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate

methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole-1-propanoic acid, α-amino-α,4,5-trimethyl-, methyl ester

- Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpropanoate

- methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate

-

- インチ: 1S/C10H17N3O2/c1-7-8(2)13(6-12-7)5-10(3,11)9(14)15-4/h6H,5,11H2,1-4H3

- InChIKey: OHRZJUIZUDXRSD-UHFFFAOYSA-N

- ほほえんだ: C(N1C=NC(C)=C1C)C(N)(C)C(=O)OC

じっけんとくせい

- 密度みつど: 1.15±0.1 g/cm3(Predicted)

- ふってん: 378.0±42.0 °C(Predicted)

- 酸性度係数(pKa): 7.78±0.61(Predicted)

methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1123580-1g |

methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate |

1250786-71-0 | 95% | 1g |

$914.0 | 2023-10-26 | |

| Enamine | EN300-1123580-0.05g |

methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate |

1250786-71-0 | 95% | 0.05g |

$768.0 | 2023-10-26 | |

| Enamine | EN300-1123580-5.0g |

methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate |

1250786-71-0 | 5g |

$3396.0 | 2023-06-09 | ||

| Enamine | EN300-1123580-0.5g |

methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate |

1250786-71-0 | 95% | 0.5g |

$877.0 | 2023-10-26 | |

| Enamine | EN300-1123580-10g |

methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate |

1250786-71-0 | 95% | 10g |

$3929.0 | 2023-10-26 | |

| Enamine | EN300-1123580-5g |

methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate |

1250786-71-0 | 95% | 5g |

$2650.0 | 2023-10-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417390-50mg |

Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpropanoate |

1250786-71-0 | 98% | 50mg |

¥26535.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417390-500mg |

Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpropanoate |

1250786-71-0 | 98% | 500mg |

¥28324.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417390-250mg |

Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpropanoate |

1250786-71-0 | 98% | 250mg |

¥25225.00 | 2024-08-09 | |

| Enamine | EN300-1123580-2.5g |

methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate |

1250786-71-0 | 95% | 2.5g |

$1791.0 | 2023-10-26 |

methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

1250786-71-0 (methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate) 関連製品

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬